

Application Note: Quantification of Buphedrone in Biological Samples Using Buphedrone-d3 HCl

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Compound of Interest		
Compound Name:	Buphedrone-d3 Hydrochloride	
Cat. No.:	B15294544	Get Quote

This application note describes a validated method for the quantitative analysis of buphedrone in biological matrices, such as blood and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Buphedrone-d3 HCl as a stable isotope-labeled internal standard. This method is intended for use in forensic toxicology, clinical toxicology, and research settings.

Introduction

Buphedrone (2-(methylamino)-1-phenylbutan-1-one) is a synthetic cathinone and stimulant that has been identified in numerous "bath salt" products.[1] Its abuse poses a significant challenge for forensic and clinical toxicologists. Accurate and reliable quantification of buphedrone in biological specimens is crucial for determining exposure and assessing its physiological effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of synthetic cathinones due to its high sensitivity and selectivity. [2][3]

The use of a stable isotope-labeled internal standard, such as Buphedrone-d3 HCl, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.[4] This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of buphedrone in blood and urine.

Experimental



Materials and Reagents

- Buphedrone hydrochloride standard (1 mg/mL)
- Buphedrone-d3 Hydrochloride (100 μg/mL)[5]
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Deionized water (18 MΩ·cm)
- Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
- Blank human blood and urine

Instrumentation

- Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
- Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- SPE manifold
- Centrifuge
- Evaporator

Standard and Quality Control Sample Preparation

- Stock Solutions: Prepare stock solutions of buphedrone and Buphedrone-d3 HCl in methanol.
- Working Standard Solutions: Prepare serial dilutions of the buphedrone stock solution in methanol to create calibration standards.



- Internal Standard Working Solution: Prepare a working solution of Buphedrone-d3 HCl in methanol.
- Calibration and QC Samples: Spike appropriate volumes of the working standard solutions into blank biological matrix (blood or urine) to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

A mixed-mode solid-phase extraction is recommended for the isolation of synthetic cathinones from biological matrices.[6][7]

- Sample Pre-treatment:
 - To 1 mL of blood or urine, add the internal standard (Buphedrone-d3 HCl).
 - Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).
 - Vortex and centrifuge the sample.
- SPE Cartridge Conditioning:
 - Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer used for sample pre-treatment.
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic buffer, and then 2 mL of methanol to remove interferences.
- Elution:



- Elute the analyte and internal standard with 2 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Analysis Protocol

Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB C-18, 75 mm x 4.6 mm, 3.5 µm)[3]
Mobile Phase A	2mM ammonium formate with 0.1% formic acid in water[2]
Mobile Phase B	0.1% formic acid in acetonitrile:water (9:1)[2]
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient	A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

Mass Spectrometry Conditions



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Gas Temperature	350 °C[8]
Gas Flow	13 L/min[8]
Nebulizer Pressure	60 psi[8]
Capillary Voltage	2500 V[8]

MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Buphedrone	178.1	149.1, 105.1	Optimized values
Buphedrone-d3	181.1	152.1, 105.1	Optimized values

Note: The specific precursor and product ions and collision energies should be optimized for the instrument in use.

Method Validation Summary

The analytical method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][9]



Parameter	Typical Acceptance Criteria	Example Results
Linearity (R²)	> 0.99	Linearity was observed from 1 ng/mL to 25 ng/mL for buphedrone.[2]
Limit of Detection (LOD)	Signal-to-noise ratio ≥ 3	LODs in the range of 0.003 to 0.035 ng/g have been reported for synthetic cathinones in oral fluid.[10]
Limit of Quantitation (LOQ)	Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy	LOQs for buphedrone have been reported at 25 ng/mL in urine and blood.[6] In other studies, LOQs ranged from 0.25-5 ng/mL in both matrices. [7][11]
Accuracy (% Bias)	Within ± 20% (± 25% at LOQ)	Accuracy in the range of 86- 95% has been demonstrated for cathinone analysis in urine. [6]
Precision (% RSD)	≤ 20% (≤ 25% at LOQ)	Intra-assay precision in urine yielded CVs between 1.2-3.6%.[6]
Recovery	Consistent, precise, and reproducible	Extraction efficiencies of 84- 104% in urine and 81-93% in blood have been achieved for synthetic cathinones using SPE.[7][11]
Matrix Effect	Minimized and compensated by the internal standard	The use of a deuterated internal standard is crucial to compensate for matrix effects. [4]



Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibrators. The concentration of buphedrone in unknown samples is then determined from this calibration curve.

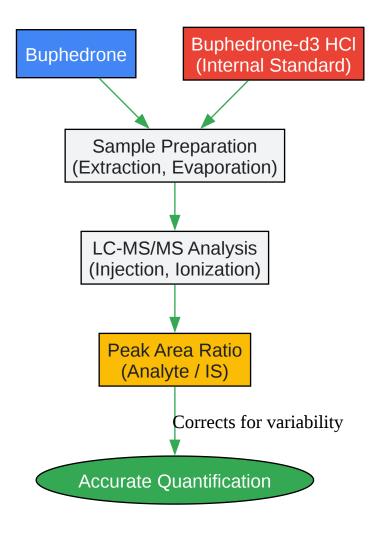
Visualizations



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Caption: Experimental workflow for the quantification of buphedrone.





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Caption: Role of the internal standard in quantification.

Conclusion

The described LC-MS/MS method using Buphedrone-d3 HCl as an internal standard provides a sensitive, selective, and reliable approach for the quantification of buphedrone in biological samples. Proper method validation is essential to ensure the accuracy and precision of the results for forensic and clinical applications.

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